2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a quinoline moiety linked to a piperidine ring through an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common synthetic route includes:
Preparation of Quinoline Intermediate: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.
Coupling Reaction: The quinoline intermediate is then reacted with the piperidine intermediate in the presence of a suitable base, such as sodium hydride, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce fully hydrogenated derivatives.
Scientific Research Applications
2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study the interactions between quinoline derivatives and biological macromolecules.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to increased biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in various pharmaceuticals.
Uniqueness
2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is unique due to its combination of a quinoline moiety with a piperidine ring, which may confer distinct biological and chemical properties not found in other similar compounds. This unique structure allows for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2-diphenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c31-28(26(21-9-3-1-4-10-21)22-11-5-2-6-12-22)30-19-16-24(17-20-30)32-25-15-7-13-23-14-8-18-29-27(23)25/h1-15,18,24,26H,16-17,19-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLUICYOMOKWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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